molecular formula C11H17NO2S B362528 N,2,3,5,6-pentamethylbenzene-1-sulfonamide CAS No. 749916-55-0

N,2,3,5,6-pentamethylbenzene-1-sulfonamide

Cat. No.: B362528
CAS No.: 749916-55-0
M. Wt: 227.33g/mol
InChI Key: JXXRBRJCPVUEKK-UHFFFAOYSA-N
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Description

N,2,3,5,6-pentamethylbenzene-1-sulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine. This compound is notable for its five methyl groups attached to the benzene ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with an amine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of N,2,3,5,6-pentamethylbenzene-1-sulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,2,3,5,6-pentamethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions not occupied by methyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

N,2,3,5,6-pentamethylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,2,3,5,6-pentamethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit enzymes by mimicking the natural substrate of the enzyme. For instance, they can inhibit dihydropteroate synthetase, an enzyme involved in folic acid synthesis in bacteria . This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,2,3,5,6-pentamethylbenzene-1-sulfonamide is unique due to its multiple methyl groups, which can influence its solubility, reactivity, and interaction with biological targets. This structural feature distinguishes it from other sulfonamides and can lead to different pharmacological and chemical properties.

Properties

IUPAC Name

N,2,3,5,6-pentamethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-7-6-8(2)10(4)11(9(7)3)15(13,14)12-5/h6,12H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXRBRJCPVUEKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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